(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral compound that belongs to the class of amino acids and is a derivative of glutamic acid. This compound features two amino groups and two carboxylic acid groups, making it a dicarboxylic amino acid. Its chemical formula is C5H10Cl2N2O4, and it is often utilized in various biochemical applications due to its structural properties and biological significance.
These reactions highlight its potential utility in synthetic organic chemistry and biochemistry.
This compound exhibits significant biological activity due to its structural similarity to glutamic acid, an important neurotransmitter in the central nervous system. It is involved in:
The synthesis of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride can be achieved through several methods:
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has several applications:
Interaction studies involving (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride have shown:
These interactions underline its importance in both physiological and pharmacological contexts.
Several compounds exhibit similarities to (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-Glutamic Acid | Contains one amino group and two carboxyl groups | Naturally occurring neurotransmitter |
D-Glutamic Acid | Mirror image of L-glutamic acid | Less biologically active compared to L-isomer |
5-Aminolevulinic Acid | Contains a pyrrole ring | Precursor in heme synthesis |
(2S)-2-Aminopentanedioic Acid | Similar structure but different stereochemistry | Important for protein synthesis |
The uniqueness of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride lies in its specific stereochemistry and dual amino functionality, which distinguishes it from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.